molecular formula C14H20N2O2 B7893904 tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B7893904
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indene derivative. One common method involves the use of tert-butyl carbamate and 2-amino-2,3-dihydro-1H-indene in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-amino-2,3-dihydro-1H-inden-5-yl)carbamate
  • tert-Butyl N-(2-amino-2,3-dihydro-1H-inden-4-yl)carbamate

Uniqueness

Tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

tert-butyl N-(2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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